![molecular formula C6H6BrNO B2958622 4-Bromo-5-methylpyridin-2(1H)-one CAS No. 1227578-85-9](/img/structure/B2958622.png)
4-Bromo-5-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is used in research and is not intended for human use .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-methylpyridin-2(1H)-one” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-5-methylpyridin-2(1H)-one” include a predicted boiling point of 283.1±35.0 °C and a predicted density of 1.593±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Novel Derivatives and Biological Activities
4-Bromo-5-methylpyridin-2(1H)-one serves as a key precursor in the synthesis of novel pyridine-based derivatives. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. Additionally, these derivatives exhibited significant anti-thrombolytic, biofilm inhibition, and hemolytic activities, demonstrating their potential in biomedical applications (Ahmad et al., 2017).
Electrochromic Devices
The development of electrochromic devices (ECDs) is another area where 4-Bromo-5-methylpyridin-2(1H)-one finds application. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative and investigated its electrochromic behavior and mechanism. The study demonstrated the potential of these derivatives in creating environmentally friendly solid ECDs with stable multicolor electrochromic changes, highlighting the material's utility in display technologies (Wang et al., 2011).
Polymer Chemistry
In polymer chemistry, 4-Bromo-5-methylpyridin-2(1H)-one derivatives facilitate the functionalization of polymers. Lutz et al. (2005) combined atom transfer radical polymerization and click chemistry to prepare end-functional polymers, showcasing the versatility of bromopyridines in polymer modification and the development of new materials with specific end-group functionalities (Lutz et al., 2005).
Radiosensitizing Agents
Rudra et al. (2015) explored the use of bromopyridone nucleotide analogues as radiosensitizing agents that can be incorporated into DNA by polymerases. These analogues, designed to generate cross-links in duplex DNA under anoxic conditions, represent a novel approach to enhancing the efficacy of ionizing radiation in tumor treatment, showing the compound's potential in cancer therapy (Rudra et al., 2015).
Mechanism of Action
The mechanism of action of “4-Bromo-5-methylpyridin-2(1H)-one” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. As this compound is used for research purposes , its mechanism of action may depend on the specific context of the research.
Safety and Hazards
The safety data sheet for “4-Bromo-5-methylpyridin-2(1H)-one” indicates that it is a hazardous compound. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
4-bromo-5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXCAFAWNUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylpyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.